molecular formula C14H22N4O2 B2967668 3-methyl-N-((2-morpholinopyrimidin-4-yl)methyl)butanamide CAS No. 1796966-01-2

3-methyl-N-((2-morpholinopyrimidin-4-yl)methyl)butanamide

Cat. No.: B2967668
CAS No.: 1796966-01-2
M. Wt: 278.356
InChI Key: HRNJDGZMVKDFMU-UHFFFAOYSA-N
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Description

3-Methyl-N-((2-morpholinopyrimidin-4-yl)methyl)butanamide is a chemical compound that belongs to the class of morpholinopyrimidines

Scientific Research Applications

Chemistry: In chemistry, 3-Methyl-N-((2-morpholinopyrimidin-4-yl)methyl)butanamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential as an anti-inflammatory agent in biological research. Studies have demonstrated its ability to inhibit inflammatory pathways in macrophage cells.

Medicine: In the medical field, this compound is being investigated for its therapeutic properties. Its anti-inflammatory and analgesic effects make it a candidate for the development of new drugs.

Industry: In industry, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-N-((2-morpholinopyrimidin-4-yl)methyl)butanamide typically involves multiple steps, starting with the preparation of the morpholinopyrimidine core One common approach is the reaction of morpholine with a suitable pyrimidinyl derivative under controlled conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-N-((2-morpholinopyrimidin-4-yl)methyl)butanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Mechanism of Action

The mechanism by which 3-Methyl-N-((2-morpholinopyrimidin-4-yl)methyl)butanamide exerts its effects involves the inhibition of specific molecular targets. The compound interacts with enzymes and receptors involved in inflammatory pathways, leading to the suppression of inflammation and pain.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the production of inflammatory mediators.

  • Receptors: It may also interact with receptors such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which play a role in the regulation of inflammation.

Comparison with Similar Compounds

  • Imatinib: A tyrosine kinase inhibitor used in the treatment of leukemia.

  • Morpholinopyrimidines: Other derivatives within the same class, such as 6-methyl-2-morpholinopyrimidin-4-ol.

Uniqueness: 3-Methyl-N-((2-morpholinopyrimidin-4-yl)methyl)butanamide stands out due to its specific structural features and biological activities. Its unique combination of functional groups and molecular interactions make it distinct from other compounds in its class.

Properties

IUPAC Name

3-methyl-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-11(2)9-13(19)16-10-12-3-4-15-14(17-12)18-5-7-20-8-6-18/h3-4,11H,5-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNJDGZMVKDFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCC1=NC(=NC=C1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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